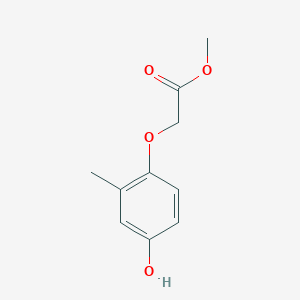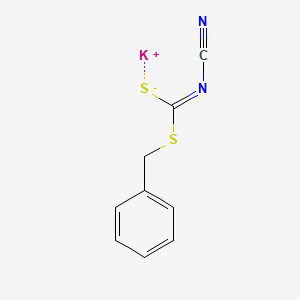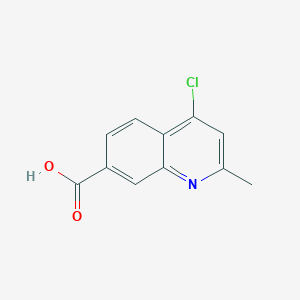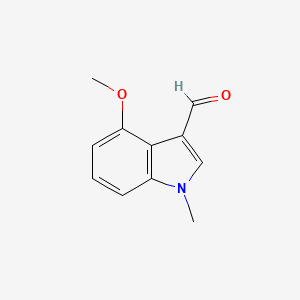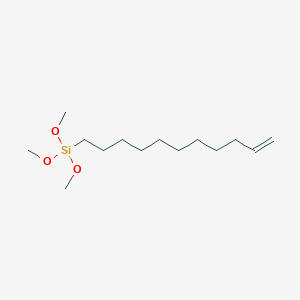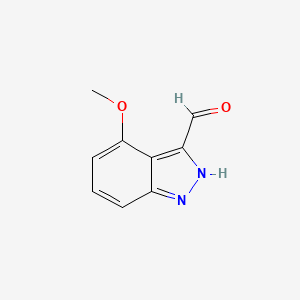
4-Methoxy-1H-indazole-3-carbaldehyde
Vue d'ensemble
Description
- 4-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound with the chemical formula C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .
- It belongs to the indazole family and contains an aldehyde functional group.
- The compound’s structure consists of an indazole ring fused with a formyl group (aldehyde).
Synthesis Analysis
- Several synthetic approaches exist for indazoles, including metal-catalyzed reactions and metal-free methods.
- Transition metal-catalyzed reactions, reductive cyclization, and consecutive formation of C–N and N–N bonds have been employed to synthesize 1H-indazoles.
Molecular Structure Analysis
- The molecular formula of 4-Methoxy-1H-indazole-3-carbaldehyde is C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .
- The compound’s structure includes an indazole ring with a methoxy group (OCH<sub>3</sub>) and an aldehyde group (CHO) attached.
Chemical Reactions Analysis
- The compound can participate in various reactions, including cyclization, condensation, and functional group transformations.
- Notably, the direct Vilsmeier–Haack formylation at the C3 position of indazoles is ineffective.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties of this compound were not retrieved from the available sources.
Applications De Recherche Scientifique
Electronic and Optical Properties
The scientific applications of compounds similar to 4-Methoxy-1H-indazole-3-carbaldehyde are diverse. For example, the electronic, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties of related heterocyclic compounds have been extensively studied. These studies utilize Density Functional Theory (DFT) calculations to reveal important parameters such as ionization potential, electron affinity, energy gap, and others, crucial for understanding the electronic properties of these compounds (Beytur & Avinca, 2021).
Nucleophilic Substitution Reactions
Compounds structurally similar to 4-Methoxy-1H-indazole-3-carbaldehyde have been shown to be versatile electrophiles, undergoing nucleophilic substitution reactions. This characteristic is crucial in the synthesis of various substituted indole derivatives, which are significant in medicinal chemistry and organic synthesis (Yamada et al., 2012).
Corrosion Inhibition
Another application is in the field of corrosion science. Derivatives of triazole, which share some structural similarities with 4-Methoxy-1H-indazole-3-carbaldehyde, have been used as inhibitors for corrosion in metals. These compounds show significant efficiency in preventing corrosion in acidic environments, a critical aspect in material science and engineering (Bentiss et al., 2009).
Structural Analysis
Structural and spectroscopic analyses of indazole derivatives, including those structurally related to 4-Methoxy-1H-indazole-3-carbaldehyde, have been conducted. This involves X-ray diffraction, FT-IR, FT-Raman spectroscopy, and computational analysis, contributing to a deeper understanding of molecular interactions and properties (Morzyk-Ociepa et al., 2021).
Synthesis Methods
Efficient synthetic methods for compounds like 4-Methoxy-1H-indazole-3-carbaldehyde have also been a focus of research. These methods aim to improve yields, reduce reaction times, and simplify operations, making the production of such compounds more feasible for industrial applications (Gong Ping, 2012).
Safety And Hazards
- No specific safety information was found for 4-Methoxy-1H-indazole-3-carbaldehyde.
- As with any chemical compound, proper handling, storage, and disposal precautions should be followed.
Orientations Futures
- Further research could explore novel synthetic routes, optimization of existing methods, and applications of 4-Methoxy-1H-indazole-3-carbaldehyde in drug discovery.
Propriétés
IUPAC Name |
4-methoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJETWNRKPYWGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646576 | |
| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-indazole-3-carbaldehyde | |
CAS RN |
898747-12-1 | |
| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



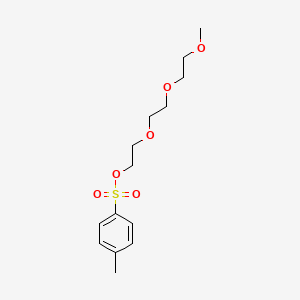
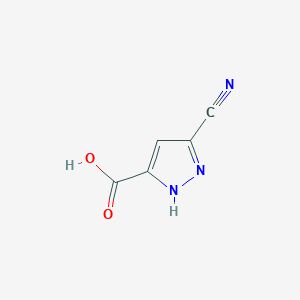
![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
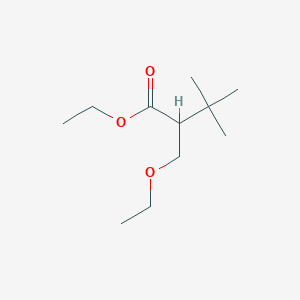
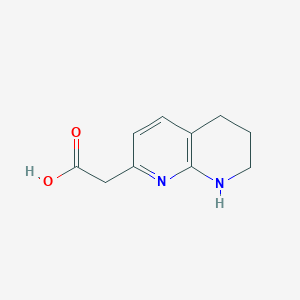
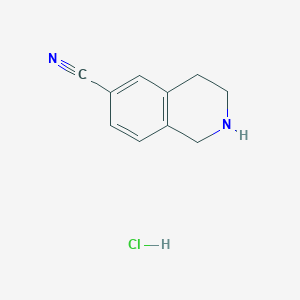
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
